molecular formula C6H4BrF2NO B2954368 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one CAS No. 1383847-34-4

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one

Cat. No.: B2954368
CAS No.: 1383847-34-4
M. Wt: 224.005
InChI Key: NYHNUDQAVZNCER-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a bromine atom at the 5-position and a difluoromethyl group at the 3-position of the pyridinone ring. This compound belongs to a class of heterocyclic structures widely utilized in pharmaceutical and agrochemical research due to their bioisosteric properties and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNUDQAVZNCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) LogP<sup>a</sup> Water Solubility (mg/mL) Reference CAS No.
This compound C7H5BrF2NO 238.02 Br (5), CF2H (3) 1.2 (calc) <0.1 (predicted) N/A>b<>
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one C6H6BrNO2 204.02 Br (5), CH2OH (3) 0.3 12.5 (experimental) 1227502-35-3
5-Bromo-3-fluoropyridin-2(1H)-one C5H3BrFNO 191.99 Br (5), F (3) 0.8 3.2 (predicted) 156772-63-3
5-Bromo-1-methylpyridin-2(1H)-one C6H6BrNO 188.02 Br (5), CH3 (1) 0.9 5.6 (predicted) 81971-39-3
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one C6H5BrFNO 206.01 Br (5), F (3), CH3 (1) 1.1 2.8 (predicted) 1352152-46-5

<sup>a</sup> Calculated using XLogP3 .

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., difluoromethyl) may reduce metabolic degradation but could limit solubility, as seen in the predicted low water solubility (<0.1 mg/mL) .

Stability and Degradation Pathways

  • Hydrolytic Stability : Difluoromethyl groups resist hydrolysis better than hydroxymethyl analogs, which degrade rapidly under acidic conditions (t1/2 < 1 hr at pH 2) .
  • Photostability: Brominated pyridinones are prone to photodegradation; derivatives with fluorine substituents exhibit improved UV stability .

Biological Activity

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 5-position and a difluoromethyl group at the 3-position, along with a carbonyl group at the 2-position. Its molecular formula is C6H4BrF2N1OC_6H_4BrF_2N_1O with a molecular weight of approximately 209.01 g/mol. The unique structural characteristics impart specific reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required to define its efficacy against specific pathogens.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity, showing promise in inhibiting cancer cell proliferation. However, comprehensive studies are necessary to establish its effectiveness and mechanisms in various cancer models.

The exact mechanism of action for this compound remains partially understood. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular pathways. The presence of bromine and difluoromethyl groups influences the compound's binding affinity and selectivity towards these targets .

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could alter drug metabolism and pharmacokinetics.
  • Receptor Interaction : It may bind to specific receptors, affecting signaling pathways relevant to cell growth and proliferation.

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different models.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer10 - 30Enzyme inhibition
Similar CompoundsVariesVariesVaries

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step strategies, including bromination of pyridin-2(1H)-one precursors and regioselective introduction of the difluoromethyl group. For example, halogenation at the 5-position can be achieved via electrophilic substitution, while the difluoromethyl group may be introduced using nucleophilic fluorinating agents or via cross-coupling reactions. Multi-component reactions, as described for related pyridin-2(1H)-one derivatives, are also viable, leveraging condensation steps to assemble the core structure .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • X-ray crystallography (using programs like SHELX for refinement) resolves the tautomeric form and substituent positions .
  • NMR spectroscopy identifies proton environments (e.g., distinguishing between keto and enol tautomers).
  • Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound in the laboratory?

Key precautions include:

  • Use of personal protective equipment (gloves, goggles) to avoid skin/eye contact.
  • Working in a fume hood due to potential respiratory hazards.
  • Storage in airtight containers away from light and moisture, as brominated and fluorinated compounds may degrade under harsh conditions .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

The compound’s solubility is influenced by the polar pyridinone core and hydrophobic difluoromethyl group. It is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability testing under acidic/basic conditions is critical, as the lactam moiety may hydrolyze. Long-term storage at low temperatures (-20°C) in inert atmospheres is recommended .

Advanced Research Questions

Q. What synthetic challenges arise during regioselective introduction of the difluoromethyl group?

Challenges include:

  • Regioselectivity : Competing reactions at adjacent positions due to electronic effects of the bromine atom.
  • Reagent compatibility : Difluoromethylation reagents (e.g., ClCF2_2H) may require strict moisture-free conditions.
  • Stability : The difluoromethyl group can undergo hydrolysis or elimination under acidic/basic conditions. Strategies like protecting group chemistry or mild reaction conditions (e.g., Pd-catalyzed coupling) are often employed .

Q. How does the difluoromethyl group influence the electronic properties and reactivity of the pyridin-2(1H)-one core?

Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing difluoromethyl group reduces electron density at the 3-position, affecting nucleophilic substitution reactions. Hammett parameters predict enhanced stability of the keto tautomer due to inductive effects. Spectroscopic shifts in 19F^{19}\text{F} NMR further corroborate electronic perturbations .

Q. How can contradictions in reported spectroscopic data for pyridin-2(1H)-one derivatives be resolved?

Discrepancies often stem from tautomerism or solvent effects. To resolve:

  • Perform variable-temperature NMR to observe tautomeric equilibria.
  • Compare data across solvents (e.g., DMSO vs. CDCl3_3).
  • Validate with X-ray structures to confirm dominant tautomeric forms in the solid state .

Q. What role does this compound play in medicinal chemistry as a potential enzyme inhibitor?

Pyridin-2(1H)-one derivatives are explored as inhibitors of enzymes like DPP-4 (dipeptidyl peptidase-4) and eIF4A3 (translation initiation factor). The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while bromine provides a handle for further functionalization. Structure-activity relationship (SAR) studies focus on optimizing substituents for potency and selectivity .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved through structural modifications?

Strategies include:

  • Reducing polar surface area (tPSA) by replacing polar groups with lipophilic substituents to enhance membrane permeability.
  • Introducing N-aryl groups to minimize P-glycoprotein efflux (e.g., as seen in eIF4A3 inhibitors with reduced efflux ratios).
  • Balancing logP values to improve solubility and absorption .

Q. What computational methods are used to predict the tautomeric behavior of pyridin-2(1H)-one derivatives?

Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) model tautomeric equilibria. Solvent effects are incorporated using continuum solvation models. These methods predict dominant tautomers and guide experimental design for synthesizing stable analogs .

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